molecular formula C6H5ClN4 B1354453 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine CAS No. 52559-17-8

6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B1354453
CAS No.: 52559-17-8
M. Wt: 168.58 g/mol
InChI Key: TTZXYGSHDKSCST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various preparative methods. Recent research has described new synthetic approaches using different catalysts. These methods are essential for obtaining sufficient quantities for further investigation .


Molecular Structure Analysis

The molecular formula of 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine is C₆H₆N₄ . Its structure includes the imidazole and pyridine rings, with the chlorine substituent at position 6. For a visual representation, refer to the ChemSpider entry .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine and its derivatives are primarily explored for their synthetic versatility and chemical properties. Directed solid-phase synthesis has been utilized to create trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine, offering a pathway for the simple preparation of derivatives with variable positioning of the pyridine nitrogen atom (Lemrová et al., 2014). Similarly, palladium-catalyzed amination techniques have been applied to 2-chloro-3-iodopyridine to yield highly functionalized unsymmetrical imidazo[4,5-b]pyridin-2-ones (Kuethe et al., 2004).

Green Chemistry and Efficient Synthesis

The field is also progressing towards green chemistry and more efficient synthesis methods. For instance, a clean and simple procedure utilizing H2O-IPA as a green solvent for the synthesis of the imidazo[4,5-b]pyridine scaffold has been highlighted, offering an environmentally friendly and straightforward synthesis pathway with high structural diversity (Padmaja et al., 2018).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the three-dimensional molecular scaffold of imidazo[4,5-c]pyridin derivatives makes them useful in the search for small molecules that can optimally adapt to the three-dimensional binding sites of biological targets (Schmid et al., 2006). This characteristic is particularly valuable in the development of combinatorial libraries due to the great structural diversity of primary amines.

Catalysis and Selective Reactions

Copper- and palladium-catalyzed reactions have been instrumental in the synthesis and functionalization of imidazo[4,5-c]pyridines. These methods provide a means for selective chlorination and amidation, contributing to the structural diversity of these compounds (Wilson et al., 2014).

Corrosion Inhibition

Notably, imidazo[4,5-b]pyridine derivatives have demonstrated significant inhibition performance against mild steel corrosion, offering potential applications in materials science and engineering (Saady et al., 2021).

Biochemical Analysis

Biochemical Properties

6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as kinases and phosphatases, which are essential for regulating cellular processes. For instance, this compound can act as an inhibitor of certain kinases, thereby modulating signal transduction pathways. Additionally, this compound can bind to proteins involved in DNA repair and replication, influencing cellular responses to DNA damage. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can alter cellular metabolism, leading to reduced energy production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. For example, this compound can bind to the active site of kinases, preventing substrate phosphorylation and subsequent signal transduction. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. These interactions often involve the formation of stable complexes with nucleic acids, leading to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure to this compound can lead to its gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products that may have adverse effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by optimizing the dosage regimen. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can either be excreted from the body or further interact with cellular components, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADPH and FAD is essential for its metabolic processing and subsequent biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues. Additionally, binding proteins such as albumin can sequester this compound in the bloodstream, prolonging its circulation time and enhancing its therapeutic potential. The localization and accumulation of this compound in specific tissues are critical for its efficacy and safety .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. For instance, phosphorylation or acetylation of this compound can direct it to the nucleus, where it can interact with DNA and transcription factors. The subcellular distribution of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects .

Properties

IUPAC Name

6-chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZXYGSHDKSCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477236
Record name 6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52559-17-8
Record name 6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-chloro-3H-imidazo[4,5-c]pyridine
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